molecular formula C7H5BrN2O4 B15065928 2-(5-Bromopyrimidin-2-yl)malonic acid CAS No. 1260861-81-1

2-(5-Bromopyrimidin-2-yl)malonic acid

Katalognummer: B15065928
CAS-Nummer: 1260861-81-1
Molekulargewicht: 261.03 g/mol
InChI-Schlüssel: YQYYPMJYPKZCQM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(5-Bromopyrimidin-2-yl)malonic acid is an organic compound with the molecular formula C7H5BrN2O4 and a molecular weight of 261.03 g/mol It is a derivative of malonic acid, where one of the hydrogen atoms is replaced by a 5-bromopyrimidin-2-yl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Bromopyrimidin-2-yl)malonic acid typically involves the reaction of 5-bromo-2-chloropyrimidine with a malonic acid dialkyl ester, such as diethyl malonate, in the presence of a base . The reaction proceeds through a nucleophilic substitution mechanism, where the chlorine atom is replaced by the malonic acid derivative. The reaction conditions often include the use of a solvent, such as ethanol or methanol, and a base, such as sodium ethoxide or potassium tert-butoxide .

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same key steps: the reaction of 5-bromo-2-chloropyrimidine with a malonic acid dialkyl ester in the presence of a base. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity .

Analyse Chemischer Reaktionen

Types of Reactions

2-(5-Bromopyrimidin-2-yl)malonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyrimidine derivatives, while coupling reactions can produce various biaryl compounds .

Wissenschaftliche Forschungsanwendungen

2-(5-Bromopyrimidin-2-yl)malonic acid has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-(5-Bromopyrimidin-2-yl)malonic acid depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The bromopyrimidine moiety can interact with specific amino acid residues in the enzyme, leading to inhibition of enzyme activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-(5-Chloropyrimidin-2-yl)malonic acid
  • 2-(5-Fluoropyrimidin-2-yl)malonic acid
  • 2-(5-Iodopyrimidin-2-yl)malonic acid

Uniqueness

2-(5-Bromopyrimidin-2-yl)malonic acid is unique due to the presence of the bromine atom, which can participate in specific interactions and reactions that other halogenated derivatives may not. The bromine atom also influences the compound’s reactivity and properties, making it suitable for specific applications in synthesis and research .

Eigenschaften

CAS-Nummer

1260861-81-1

Molekularformel

C7H5BrN2O4

Molekulargewicht

261.03 g/mol

IUPAC-Name

2-(5-bromopyrimidin-2-yl)propanedioic acid

InChI

InChI=1S/C7H5BrN2O4/c8-3-1-9-5(10-2-3)4(6(11)12)7(13)14/h1-2,4H,(H,11,12)(H,13,14)

InChI-Schlüssel

YQYYPMJYPKZCQM-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C=NC(=N1)C(C(=O)O)C(=O)O)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.